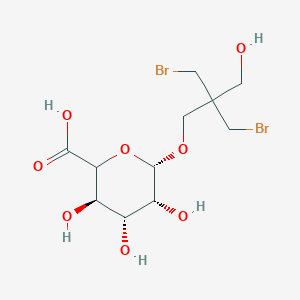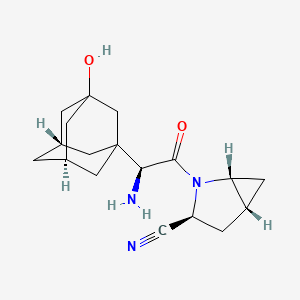
2-硝基-4-氨基偶氮苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-NP-Amoz is widely used in scientific research for various applications:
作用机制
Target of Action
2-NP-Amoz is a 2-nitrophenyl derivative of AMOZ, which is a metabolite of the antibiotic Furaltadone . The primary target of 2-NP-Amoz is protein-bound AMOZ . AMOZ is a metabolite of Furaltadone, an antibiotic used in veterinary medicine . The role of 2-NP-Amoz is to detect protein-bound AMOZ .
Mode of Action
2-NP-Amoz interacts with its target, protein-bound AMOZ, by binding to it . This interaction allows for the detection of AMOZ in various samples . The resulting change is the formation of a complex between 2-NP-Amoz and protein-bound AMOZ, which can be detected and measured .
Biochemical Pathways
AMOZ is a metabolite of Furaltadone, which is known to inhibit bacterial growth by interfering with DNA synthesis . The downstream effects of this interaction could include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
AMOZ is known to be metabolized in the liver and excreted in the urine . The bioavailability of 2-NP-Amoz would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary result of 2-NP-Amoz’s action is the detection of protein-bound AMOZ . This allows for the monitoring of Furaltadone use in animals, as AMOZ is a metabolite of this antibiotic . On a molecular level, the binding of 2-NP-Amoz to protein-bound AMOZ forms a complex that can be detected and measured .
Action Environment
The action of 2-NP-Amoz can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of 2-NP-Amoz . Furthermore, the presence of transport proteins and enzymes in the body can influence the absorption, distribution, metabolism, and excretion of 2-NP-Amoz .
生化分析
Biochemical Properties
2-NP-AMOZ plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been used as a reference standard in the determination of 2-NP-AMOZ in aquatic products using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .
Cellular Effects
The effects of 2-NP-AMOZ on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-NP-AMOZ involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 2-NP-AMOZ change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
2-NP-AMOZ is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels
Transport and Distribution
2-NP-AMOZ is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-NP-Amoz involves the reaction of 4-nitro-2-chloroaniline with 3-nitropyridine-1-oxide in the presence of methanol. The reaction mixture is then washed with sodium chloride to obtain the target compound .
Industrial Production Methods
Industrial production methods for 2-NP-Amoz are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents and reagents to ensure high yield and purity .
化学反应分析
Types of Reactions
2-NP-Amoz undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving 2-NP-Amoz include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Solvents like methanol and dichloromethane are also commonly used .
Major Products Formed
The major products formed from the reactions of 2-NP-Amoz depend on the specific reaction conditions. For example, reduction of the nitro group results in the formation of an amine derivative .
相似化合物的比较
Similar Compounds
2-NP-AOZ: Another derivative of Furaltadone, used for similar purposes in analytical chemistry.
AMOZ: A metabolite of Furaltadone, used in the detection of Furaltadone residues.
2-NP-AHD: A related compound used in similar analytical applications.
Uniqueness
2-NP-Amoz is unique due to its specific structure, which allows for high sensitivity and selectivity in detecting Furaltadone residues. Its nitrophenyl derivative structure enhances its binding affinity to target proteins, making it a valuable tool in analytical and environmental chemistry .
属性
CAS 编号 |
183193-59-1 |
|---|---|
分子式 |
C15H18N4O5 |
分子量 |
334.33 g/mol |
IUPAC 名称 |
5-(morpholin-4-ylmethyl)-3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9- |
InChI 键 |
PCYAMVONOKWOLP-SXGWCWSVSA-N |
手性 SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C\C3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |
同义词 |
5-(4-Morpholinylmethyl)-3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone; |
产品来源 |
United States |
Q1: What is 2-NP-AMOZ and why is it relevant for food safety?
A1: 2-NP-AMOZ stands for 2-nitrophenyl-3-amino-5-methylmorpholino-2-oxazolidinone. It's a derivative of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), which is a major metabolite of the veterinary antibiotic furaltadone. Furaltadone is banned in many countries due to potential health risks, making the detection of its metabolites crucial for food safety, especially in products like fish and animal tissues [, ].
Q2: What analytical techniques are commonly used to detect 2-NP-AMOZ in food samples?
A2: Several sensitive techniques have been developed for 2-NP-AMOZ detection, mainly focusing on immunoassays and chromatography coupled with mass spectrometry. These include:
- Enzyme-linked immunosorbent assay (ELISA): This method utilizes the specific binding of antibodies to detect and quantify 2-NP-AMOZ in samples. It has been successfully applied to fish tissue analysis, demonstrating high sensitivity and correlation with commercial test kits [].
- Fluorescence-linked immunosorbent assay (FLISA): This approach, similar to ELISA, employs fluorescent labels for detection, enabling highly sensitive quantification of 2-NP-AMOZ in various animal tissues [].
- Liquid chromatography-mass spectrometry (LC-MS/MS): This gold standard technique separates and identifies molecules based on their mass-to-charge ratio, allowing for precise quantification of 2-NP-AMOZ in complex matrices like food samples [].
Q3: How sensitive are the current methods for detecting 2-NP-AMOZ and what are their limitations?
A3: Recent advances in immunoassay development have significantly improved the sensitivity of 2-NP-AMOZ detection. For instance, a fluorescence-linked immunosorbent assay (FLISA) achieved a limit of detection of 0.09 ng/mL []. Similarly, a competitive ELISA demonstrated a limit of detection of 0.1 μg/kg in fish samples []. While these techniques show promise for high-throughput screening, they might face challenges in selectivity, particularly in complex matrices where other compounds could potentially interfere with the assay.
Q4: Are there any emerging technologies for 2-NP-AMOZ detection?
A4: Researchers are exploring novel nanomaterial-based approaches for enhanced sensitivity and multiplexing capabilities. One promising strategy employs aggregation-induced emission nanoparticles (AIENPs) as signal labels in a multiplex immunochromatographic assay (mICA) []. This technique allowed for simultaneous detection of 2-NP-AMOZ and another nitrofuran metabolite, 1-aminohydantoin (AHD), with significantly improved sensitivity compared to traditional gold nanoparticle-based assays.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)
